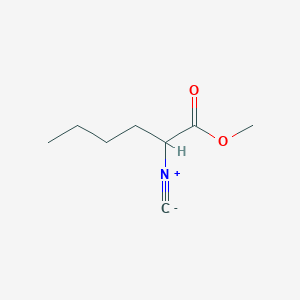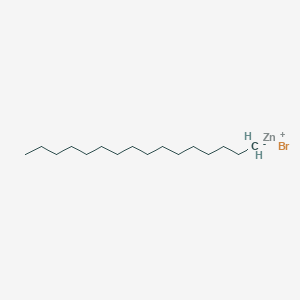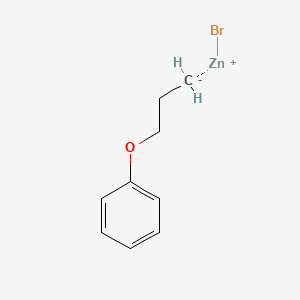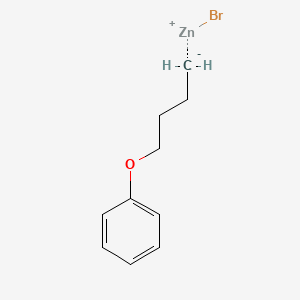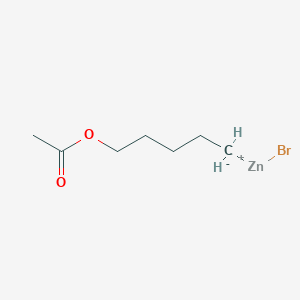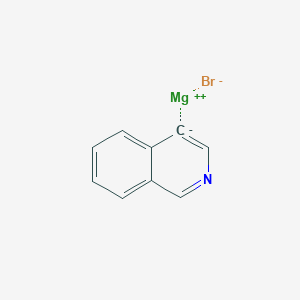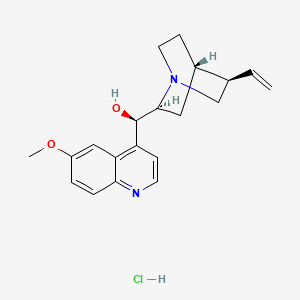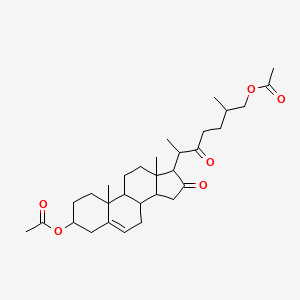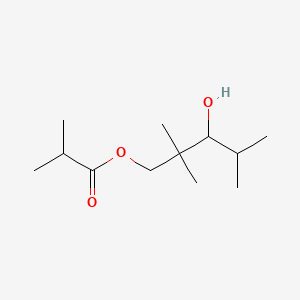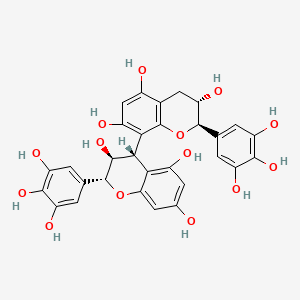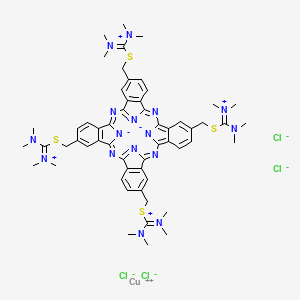
C.I. Ingrain Blue 1
Overview
Description
“C.I. Ingrain Blue 1”, also known as “Alcian Blue”, is a type of phthalocyanine compound primarily used in the manufacturing of dyes and pigments . It is a basic copper phthalocyanine dye whose copper content imparts a blue color . It is tetravalent, cationic, and water-soluble in nature .
Physical And Chemical Properties Analysis
“this compound” is a solid chemical compound that is mostly found in powder form . The powder is dark, bluish-violet in color . It has a melting point of -98 °C and a boiling point of 65 °C . Its flash point is 11 °C . “this compound” is found to dissolve in cold water but is insoluble in methyl alcohol or methanol . It is a stable compound and is non-corrosive in glass .
Scientific Research Applications
Physicochemical Characteristics and Analytical Methods
A study investigated the physicochemical characteristics of various commercial dye lots sold as "alcian blue," identifying four distinct blue phthalocyanine dyes including the original ingrain blue 1 (CI 74000) and the variant "alcian blue pyridine." This research proposed an extension to the Biological Stain Commission (BSC) analytical scheme, providing a method to distinguish between different categories of alcian blue dyes from each other and from the original alcian blue 8G (Ali et al., 2022).
Environmental and Industrial Applications
Another study explored the application of digital rock physics technology by Ingrain to quantify carbonate reservoir properties from drill cuttings. This technology used advanced CT scanners to capture the fabric of reservoir rock samples, including their pore-space and mineral matrix, at high resolutions. This approach provided a rapid and cost-effective alternative to traditional core sample analysis for understanding reservoir properties (Diaz, 2010).
Molecular Dynamics and Material Science
In material science, a large-scale classical molecular dynamics study investigated the effect of ingrain defects on grain growth kinetics in nanocrystalline copper. The study found that recrystallization processes were significantly faster in samples with a high concentration of extended ingrain defects compared to defect-free samples. This research contributes to understanding how to enhance the thermal stability of nanostructured materials (Dremov et al., 2021).
Adsorption Behavior in Environmental Sciences
The adsorption behavior of various reactive dyes, including C.I. Reactive Blue 2, on activated carbon was studied to understand the removal process in water treatment. This research is relevant for environmental cleanup and water purification, providing insights into the effectiveness of activated carbon in dye adsorption under different conditions (Al-Degs et al., 2008).
Mechanism of Action
Target of Action
Alcian Blue 8GX, also known as C.I. Ingrain Blue 1, primarily targets acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures, some types of mucopolysaccharides, and the sialylated glycocalyx of cells . These targets are crucial components of the extracellular matrix and cell surfaces, playing vital roles in cellular communication, adhesion, and structural integrity .
Mode of Action
As a polyvalent basic dye, Alcian Blue 8GX interacts with its targets through ionic bonding . It forms salt linkages with the acid groups of acid mucopolysaccharides . This interaction results in the staining of these targets, allowing for their visualization under a microscope .
Biochemical Pathways
For instance, it could affect the biosynthesis and degradation of glycosaminoglycans, which are involved in various biological processes, including cell signaling, tissue repair, and inflammation .
Pharmacokinetics
Given its use as a staining agent in histology, it is likely that its bioavailability and distribution are primarily determined by its application method and the characteristics of the tissue being stained .
Result of Action
The primary result of Alcian Blue 8GX’s action is the staining of its targets, turning them blue to bluish-green . This staining allows for the visualization and study of acidic polysaccharides and glycosaminoglycans in tissues, contributing to our understanding of their structure and function .
Action Environment
The action of Alcian Blue 8GX can be influenced by various environmental factors. For instance, its solubility and thus its ability to stain tissues can be affected by the pH and ionic strength of the solution in which it is dissolved . Additionally, its stability and efficacy as a staining agent may be influenced by storage conditions, with optimal storage recommended at room temperature .
Safety and Hazards
Future Directions
In recent years, there has been some difficulty obtaining the dye . Other dyes similar to “C.I. Ingrain Blue 1”, although not necessarily belonging to the same dye class, have been suggested, especially in a method for demonstrating Helicobacter . They are used for acid mucopolysaccharides in the same way as “this compound” and have no particular advantage for demonstrating mucin .
Biochemical Analysis
Biochemical Properties
Alcian Blue 8GX interacts with various biomolecules, primarily acidic glycosaminoglycans . The dye forms insoluble complexes with these biomolecules, which aids in their visualization and quantitative determination . The binding of Alcian Blue 8GX to these biomolecules is believed to be due to electrostatic interactions between the cationic dye and the anionic groups present in the tissues .
Cellular Effects
Alcian Blue 8GX has significant effects on various types of cells and cellular processes. It is used as a counterstain to visualize histological tissue sections . Additionally, it aids in the in-situ quantification of marine biofilms produced by marine bacteria
Molecular Mechanism
The molecular mechanism of action of Alcian Blue 8GX involves its binding interactions with biomolecules. The dye forms salt linkages with the acid groups of acid mucopolysaccharides . This interaction is believed to be electrostatic, with the cationic dye binding to anionic groups in tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alcian Blue 8GX can change over time. The product is known for its stability
Metabolic Pathways
The dye is known to interact with acidic glycosaminoglycans
Transport and Distribution
The dye is known to form complexes with acidic glycosaminoglycans , which could potentially influence its localization or accumulation
Subcellular Localization
The dye is known to bind to glycoproteins and glucosaminoglycans , which are typically found in the extracellular matrix and on the cell surface
properties
IUPAC Name |
copper;[dimethylamino-[[15,24,33-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-57-45(37)62-50-43-27-35(31-75-55(69(9)10)70(11)12)19-23-39(43)47(59-50)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(60-52)63-51-42-26-34(18-22-38(42)46(58-51)61-49)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBXIYTBHXJEH-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68Cl4CuN16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1298.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue powder; [Sigma-Aldrich MSDS] | |
| Record name | C.I. Ingrain Blue 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
33864-99-2, 75881-23-1 | |
| Record name | Copper(4+), [[N,N',N'',N'''-[(29H,31H-phthalocyanine-C,C,C,C-tetrayl-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, chloride (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [[N,N',N'',N'''-[29H,31H-phthalocyaninetetrayltetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[dimethylammoniumato]](2-)-N29,N30,N31,N32]copper(4+) tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethylated copper phthalocyanine-thiourea reaction products | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCIAN BLUE 8GS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4448TJR7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




